molecular formula C17H16F3N3O2 B2386865 N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide CAS No. 383146-25-6

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide

Cat. No. B2386865
CAS RN: 383146-25-6
M. Wt: 351.329
InChI Key: NCHNSVPJGRZHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide, also known as MPB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of pyridinecarboxamide derivatives and has been found to be a potent inhibitor of several enzymes and receptors.

Mechanism of Action

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide exerts its inhibitory effects by binding to the active site of the target enzyme or receptor. It has been found to be a competitive inhibitor of PDEs, PKA, and PKG. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide also binds to the orthosteric site of the 5-HT1A receptor, which prevents the binding of serotonin and reduces the activity of the receptor.
Biochemical and Physiological Effects
The inhibition of PDEs, PKA, and PKG by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide leads to an increase in the levels of cyclic nucleotides, which are involved in the regulation of several physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. The inhibition of the 5-HT1A receptor by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been found to reduce anxiety and improve mood in animal models.

Advantages and Limitations for Lab Experiments

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, which makes it a useful tool to study their function. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is also stable under physiological conditions and has a long half-life, which allows for prolonged inhibition of the target enzyme or receptor. However, N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in scientific research. One potential application is in the study of the role of cyclic nucleotides in the regulation of insulin secretion and glucose homeostasis. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which makes it a potential candidate for the development of new antidepressant drugs. Additionally, the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in combination with other inhibitors or activators of signaling pathways may provide new insights into the complex regulation of cellular processes.

Synthesis Methods

The synthesis of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide involves the reaction of 4-(trifluoromethyl)benzoic acid with 6-aminopyridine-3-carboxylic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine to obtain N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide. The purity of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide can be determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. It has been found to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), protein kinase A (PKA), and protein kinase G (PKG). N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)22-14-5-6-15(21-11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHNSVPJGRZHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide

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